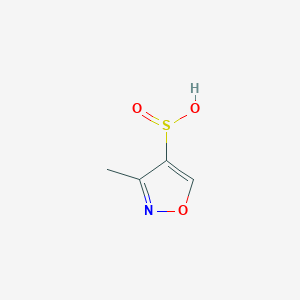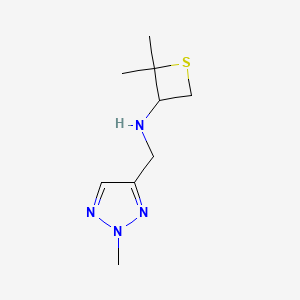
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 3-position of the pyridine ring, along with an ethanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone typically involves the reaction of appropriate pyridine derivatives with suitable reagents under controlled conditions. One common method involves the use of 3-methoxypyridine as a starting material, which undergoes hydroxylation at the 5-position followed by acylation at the 2-position to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(5-oxo-3-methoxypyridin-2-yl)ethanone.
- Reduction of the ethanone group can produce 1-(5-hydroxy-3-methoxypyridin-2-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can also interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
- 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone
- 1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone
Comparison: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxy and methoxy groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydroxy group at the 5-position rather than the 3-position can affect its ability to form hydrogen bonds and interact with biological targets.
Propiedades
Número CAS |
1256807-12-1 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
1-(5-hydroxy-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-7(12-2)3-6(11)4-9-8/h3-4,11H,1-2H3 |
Clave InChI |
IQCPJYZOYZLMQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)





